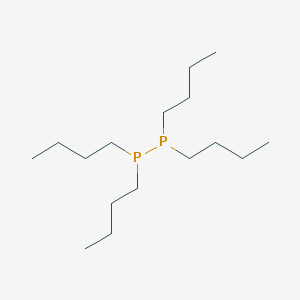

Tetrabutyldiphosphine

Description

Tetrabutyldiphosphine is an organophosphorus compound characterized by two phosphorus atoms bonded to four butyl groups. This compound enables the efficient conversion of nucleotides into high-energy di- and triphosphates (e.g., ATP, ADP) without requiring protective groups for sugar hydroxy or nucleoside base amino functionalities . Its utility in synthesizing coenzymes underscores its role as a specialized reagent in organic and biochemical synthesis.

The compound’s structural framework—featuring bulky butyl substituents—imparts steric and electronic properties that enhance its reactivity in specific transformations.

Properties

CAS No. |

13904-54-6 |

|---|---|

Molecular Formula |

C16H36P2 |

Molecular Weight |

290.40 g/mol |

IUPAC Name |

dibutyl(dibutylphosphanyl)phosphane |

InChI |

InChI=1S/C16H36P2/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |

InChI Key |

KSXOEMLGLVVDAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(CCCC)P(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutyldiphosphine can be synthesized through the reaction of butylmagnesium chloride with phosphorus trichloride. The general reaction is as follows: [ \text{2 BuMgCl} + \text{PCl}_3 \rightarrow \text{Bu}_2\text{P-PBu}_2 + \text{MgCl}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents, such as butylmagnesium chloride, reacting with phosphorus trichloride under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Types of Reactions:

-

Oxidation: this compound readily undergoes oxidation to form this compound oxide. [ \text{Bu}_2\text{P-PBu}_2 + \text{O}_2 \rightarrow \text{Bu}_2\text{P(O)-P(O)Bu}_2 ]

-

Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.

Substitution Reagents: Alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products:

Oxidation: this compound oxide.

Substitution: Various alkyl or aryl substituted diphosphines.

Scientific Research Applications

Chemical Properties and Structure

Tetrabutyldiphosphine, characterized by its two phosphorus atoms bonded to four butyl groups, exhibits properties that are crucial for its applications. The P-P bond length and the steric hindrance provided by the butyl groups influence its reactivity and stability, making it suitable for various chemical reactions.

Catalysis

Role in Catalysis:

this compound serves as a ligand in catalytic processes, particularly in transition metal catalysis. Its bulky nature helps stabilize metal complexes, enhancing catalytic activity and selectivity.

Case Study:

In a study published in the Journal of the American Chemical Society, this compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated improved yields compared to traditional ligands due to enhanced steric protection around the metal center, which minimized side reactions .

Coordination Chemistry

Complex Formation:

this compound forms stable complexes with transition metals, which are essential for various chemical transformations. The ability to coordinate with metals like nickel and palladium allows for the development of new materials and catalysts.

Data Table: Coordination Complexes of this compound

NMR Spectroscopy Studies

Nuclear Magnetic Resonance Applications:

this compound has been extensively studied using nuclear magnetic resonance spectroscopy. Its unique phosphorus environments allow researchers to investigate indirect nuclear coupling phenomena.

Case Study:

A significant study focused on the anisotropy of phosphorus-phosphorus indirect coupling revealed insights into electron correlation within diphosphines. The findings indicated that this compound's structural characteristics significantly influence its NMR behavior .

Material Science

Polymerization Initiators:

In material science, this compound acts as an initiator for polymerization processes, particularly in the synthesis of phosphorous-containing polymers.

Data Table: Polymerization Initiation with this compound

| Polymer Type | Initiation Method | Resulting Properties |

|---|---|---|

| Phosphorus-containing polymer | Free radical polymerization | High thermal stability |

| Polyolefins | Coordination polymerization | Enhanced mechanical strength |

Environmental Applications

Heavy Metal Extraction:

this compound has shown potential in environmental chemistry for extracting heavy metals from aqueous solutions. Its ability to form stable complexes with metals like lead and mercury facilitates their removal from contaminated water sources.

Case Study:

Research indicated that using this compound in solvent extraction processes resulted in over 95% removal efficiency of lead ions from industrial wastewater .

Mechanism of Action

The mechanism by which tetrabutyldiphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound disulfide : The four butyl groups create significant steric bulk, which may slow undesired side reactions while facilitating selective nucleotide activation. The disulfide bond (P–S–S–P) likely enhances stability compared to free phosphines .

- tert-Butyldiphenylphosphine: Combines a tert-butyl group with two phenyl rings, offering moderate steric hindrance.

- Tetrabenzyl Pyrophosphate : Benzyl groups improve solubility in organic solvents, while the pyrophosphate backbone enables participation in phosphorylation reactions .

Reactivity and Stability

- Tertiarybutylphosphine : Smaller and more reactive than this compound, it is prone to oxidation but highly effective in low-temperature catalytic systems .

- Tetrabutylammonium Hexafluorophosphate: As a salt, it lacks direct reactivity in organic synthesis but serves as a non-coordinating electrolyte due to its inertness .

Application-Specific Performance

- Nucleotide Chemistry : this compound disulfide outperforms traditional methods by eliminating protective-group steps, reducing synthetic complexity . In contrast, tetrabenzyl pyrophosphate is used for controlled phosphate transfer in drug design .

- Catalysis : tert-Butyldiphenylphosphine and tertiarybutylphosphine are preferred in metal-catalyzed reactions, but the former’s bulkiness may limit substrate scope compared to smaller phosphines .

Biological Activity

Tetrabutyldiphosphine (TBP) is a compound of significant interest due to its unique chemical properties and potential biological applications. This article reviews the biological activity of TBP, focusing on its enzymatic effects, antimicrobial properties, and its role in facilitating molecular delivery systems.

Overview of this compound

This compound is a phosphine derivative characterized by its four butyl groups attached to two phosphorus atoms. It is often studied in the context of ionic liquids and has shown promising results in various biochemical applications.

Enzymatic Activity

Recent studies have explored the impact of TBP on soil enzyme activity, particularly in relation to carbon, nitrogen, and phosphorus cycling. The effects were measured using enzyme activity indices (EAI) across different concentrations of TBP:

| Enzyme | EAI at 100 mg/kg | EAI at 1000 mg/kg |

|---|---|---|

| Carbon Cycle Enzymes | 1.10 (activation) | 0.91 (inhibition) |

| Nitrogen Cycle Enzymes | 1.36 (activation) | 1.29 (activation) |

| Phosphorus Cycle Enzymes | 0.84 (inhibition) | 0.87 (inhibition) |

These results indicate that TBP can significantly influence enzyme activity, particularly in nitrogen cycling, where it appears to enhance the activity of certain enzymes while inhibiting others involved in the carbon and phosphorus cycles .

Antimicrobial Properties

Tetrabutylphosphonium bromide (TBPB), a related compound, has been studied for its antimicrobial properties. Research indicates that TBPB has a notable ability to reduce the size and polydispersity of nano-complexes used for delivering small interfering RNA (siRNA) into plant cells. Specifically, it demonstrated a 75% suppression of phytoene desaturase (PDS) gene expression in Triticale plants when used as an adjuvant in siRNA delivery systems . This suggests that TBPB can enhance the efficacy of RNA interference mechanisms, which could have broader implications for agricultural biotechnology.

The biological activity of TBP can be attributed to several mechanisms:

- Enzyme Modulation : As noted earlier, TBP affects soil enzyme activities, which are crucial for nutrient cycling and soil health.

- Cell Penetration : TBPB facilitates the entry of nucleic acids into cells by forming stable complexes with them, enhancing their delivery and effectiveness in gene silencing .

- Antimicrobial Activity : The compound exhibits potential antibacterial properties against antibiotic-resistant strains, highlighting its role as a possible therapeutic agent .

Case Studies

- Soil Health Impact : A study conducted on loamy sand samples revealed that higher doses of TBPB significantly altered enzyme activities related to nitrogen cycling, suggesting its potential use in soil amendments to improve nutrient availability .

- Plant Biotechnology : In experiments with Triticale plants, TBPB was shown to effectively deliver siRNA molecules that silence specific genes involved in plant metabolism, demonstrating its utility in crop improvement strategies .

- Antibacterial Applications : Research on phosphonium ionic liquids has indicated that they possess antimicrobial properties against various pathogens, suggesting potential applications in healthcare settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.